4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol) -

4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol)

Catalog Number: EVT-4155993
CAS Number:
Molecular Formula: C24H22FN5O2
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “4,4’-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol)” is a derivative of pyrazole, a heterocyclic compound . Pyrazoles have attracted attention due to their diverse biological activities, and some have been shown to be cytotoxic to several human cell lines . Several drugs currently on the market have this heterocycle as the key structural motif .

Synthesis Analysis

The synthesis of 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .

Molecular Structure Analysis

The molecular structure of this compound is complex and would be determined through various analytical techniques such as IR and NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Knoevenagel condensation and Michael reaction . The reaction of aryl aldehydes with malononitrile afforded excellent yields after 1–6 min in aqueous media at room temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would be determined through various analytical techniques such as IR and NMR spectroscopy . The exact properties of the specific compound “4,4’-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol)” are not mentioned in the retrieved papers.

Synthesis Analysis
  • Conditions:
    • Various catalysts have been reported, including ZnO nanoparticles [], Cu-doped ZnO nanomaterials [], melamine nanoparticles [], sulfonated nanohydroxyapatite [], and graphene oxide functionalized with pyridine-methanesulfonate [].
    • Microwave irradiation is frequently employed to accelerate the reaction [, ].
Applications
  • Antioxidant Activity: Some bis(pyrazol-5-ols) have demonstrated antioxidant properties in vitro [, ]. This activity could be relevant for developing new antioxidants or for studying oxidative stress in biological systems.
  • Antimicrobial Activity: Certain bis(pyrazol-5-ol) derivatives have shown antimicrobial activity against various bacterial and fungal strains [, , ]. This property suggests potential applications in developing novel antimicrobial agents.

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

  • Compound Description: DRC-KS1 is a novel molecule identified through computational docking models for its potential to inhibit Staphylococcus aureus sortase A. This compound exhibited a minimum inhibitory concentration (MIC) value of 108.2 µg/mL against Staphylococcus aureus sortase A. []
  • Relevance: While DRC-KS1 does not directly share the core structure of 4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol), its identification as a Staphylococcus aureus sortase A inhibitor in the same study highlights the exploration of diverse chemical scaffolds for targeting this enzyme. This suggests that alternative structures, beyond those directly related to 4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol), might hold potential for developing novel anti-virulence agents.

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

  • Compound Description: DRC-KS2, another novel molecule discovered in the same computational screening as DRC-KS1, also demonstrates inhibitory activity against Staphylococcus aureus sortase A. It exhibited a lower MIC value of 45.8 µg/mL compared to DRC-KS1. []
  • Relevance: DRC-KS2 exhibits structural similarities to 4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol). Both compounds feature a 3-methyl-1H-pyrazol-5(4H)-one ring system connected to an indole moiety through a methylene bridge. The key structural difference lies in the presence of a nitro group at the 5-position of the indole ring and the absence of a second pyrazolone ring in DRC-KS2. This comparison suggests the significance of the indole moiety and its substitution pattern in influencing the biological activity against Staphylococcus aureus sortase A.

4,4'-((Substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) Derivatives

  • Compound Description: This series of compounds incorporates various substituents on the phenyl ring attached to the methylene bridge, which connects two 3-methyl-1H-pyrazol-5-ol units. These derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. []
  • Relevance: These derivatives are structurally analogous to 4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol), sharing the central bis(3-methyl-1H-pyrazol-5-ol) motif bridged by a methylene group. The primary difference lies in replacing the 1-(4-fluorobenzyl)-1H-indol-3-yl group with various substituted phenyl rings. This structural variation highlights the adaptability of this core scaffold for accommodating different substituents and potentially fine-tuning its biological properties.

4,4'-((Phenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives

  • Compound Description: This class of compounds features two 3-methyl-1-phenyl-1H-pyrazol-5-ol units connected by a methylene bridge to a phenyl ring. The synthesis of these derivatives was achieved using a Cu-doped ZnO nanomaterial catalyst. []
  • Relevance: These compounds share the central bis(pyrazolone) scaffold with 4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol), highlighting the prevalence of this structural motif in various synthetic approaches. The key distinction lies in the presence of an additional phenyl substituent on each pyrazolone ring and the replacement of the 1-(4-fluorobenzyl)-1H-indol-3-yl group with a simpler phenyl ring. This comparison underscores the versatility of the bis(pyrazolone) scaffold for derivatization and its potential as a building block for constructing diverse molecular architectures.

4-((5-Substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

  • Compound Description: These compounds consist of a 3-methyl-1-phenyl-1H-pyrazol-5-ol ring system connected to a 5-substituted indole unit via a methylene bridge. Notably, this series introduces variations at the 5-position of the indole ring, allowing for exploration of structure-activity relationships. []
  • Relevance: This series shares significant structural similarity with 4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol), possessing the same 3-methyl-1-phenyl-1H-pyrazol-5-ol unit and the indole-methylene linkage. The key differences are the absence of the second pyrazolone ring and the presence of various substituents at the 5-position of the indole ring instead of the 1-(4-fluorobenzyl) group.

Properties

Product Name

4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol)

IUPAC Name

4-[[1-[(4-fluorophenyl)methyl]indol-3-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

Molecular Formula

C24H22FN5O2

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C24H22FN5O2/c1-13-20(23(31)28-26-13)22(21-14(2)27-29-24(21)32)18-12-30(19-6-4-3-5-17(18)19)11-15-7-9-16(25)10-8-15/h3-10,12,22H,11H2,1-2H3,(H2,26,28,31)(H2,27,29,32)

InChI Key

NFWLZUZBNZNKQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C5=C(NNC5=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.